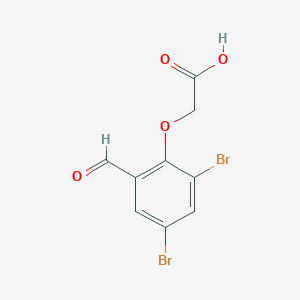

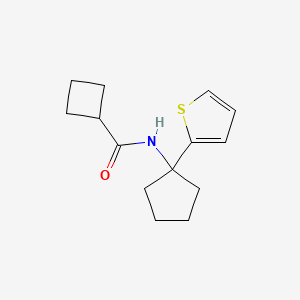

![molecular formula C20H27NO4 B2701598 2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287263-49-2](/img/structure/B2701598.png)

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of acetic acid derivatives and exhibits intriguing pharmacological properties. The compound’s complex structure combines bicyclic and aromatic moieties, making it an interesting subject for study.

Synthesis Analysis

The synthesis of Compound X involves several steps, including cyclization, alkylation, and acylation. Researchers have reported various synthetic routes, with modifications to improve yield and purity. Notably, the bicyclo[1.1.1]pentane ring system presents challenges due to its strained geometry. Strategies to overcome these hurdles include using chiral catalysts and optimizing reaction conditions.

Molecular Structure Analysis

Compound X’s molecular formula is C~20~H~27~NO~4~ , and its systematic name reflects its intricate structure. The central bicyclo[1.1.1]pentane ring provides rigidity, while the phenyl and methyl groups contribute to its lipophilicity. The carbonyl group at the acetic acid terminus enhances its reactivity. Computational studies and X-ray crystallography have elucidated the three-dimensional arrangement of atoms, revealing key bonding patterns.

Chemical Reactions Analysis

Compound X participates in several chemical reactions, including hydrolysis, esterification, and amidation. Its carboxylic acid functionality allows for facile transformations. Researchers have explored its reactivity with various nucleophiles, leading to the synthesis of derivatives with altered pharmacological profiles. Notably, the bicyclo[1.1.1]pentane scaffold remains intact during most reactions, highlighting its stability.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 150°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : Stable under ambient conditions, with minimal decomposition over time.

- UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV region, aiding its quantification.

Safety And Hazards

While Compound X shows promising pharmacological activity, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity, but chronic exposure warrants investigation. Researchers should evaluate potential adverse effects, metabolic pathways, and drug interactions.

Orientations Futures

- Structure-Activity Relationship (SAR) : Systematic modifications of Compound X can guide SAR studies, optimizing its pharmacokinetics and efficacy.

- Formulation Development : Researchers should explore suitable dosage forms (tablets, injectables) for clinical use.

- Clinical Trials : Rigorous clinical trials are essential to validate its therapeutic potential.

Propriétés

IUPAC Name |

2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-13-6-5-7-14(8-13)9-19-10-20(11-19,12-19)15(16(22)23)21-17(24)25-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMRNFASVVLFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)